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molecular formula C10H8ClNOS B8502302 [2-(4-Chlorophenyl)thiazol-5-yl]methanol

[2-(4-Chlorophenyl)thiazol-5-yl]methanol

Cat. No. B8502302
M. Wt: 225.70 g/mol
InChI Key: QPWUWDOFVMETFC-UHFFFAOYSA-N
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Patent
US08956999B2

Procedure details

To a suspension of [2-(4-chlorophenyl)thiazol-5-yl]methanol (3.24 g, 14.3 mmol) in dichloromethane (40 ml) is added dropwise the thionyl chloride (1.3 ml, 18 mmol) at room temperature under nitrogen. The reaction mixture is stirred at room temperature for 4 hours. Silica gel is added to the crude reaction mixture, the solvent is evaporated under reduced pressure and the residue is purified by flash chromatography on silica gel to give 5-chloromethyl-2-(4-chlorophenyl)thiazole (3.24 g)
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([CH2:13]O)=[CH:11][N:12]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:17])=O>ClCCl>[Cl:17][CH2:13][C:10]1[S:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC(=CN1)CO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel is added to the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=CN=C(S1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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